

In-Depth Technical Guide to the Spectroscopic Data of Physagulide Y

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Physagulide Y, a novel withanolide isolated from Physalis angulata var. villosa, has been identified as a potent inhibitor of the glucose transporter 1 (GLUT1), highlighting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the spectroscopic data for **Physagulide Y**, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. Detailed experimental protocols for the isolation and characterization of this compound are also presented to facilitate further research and development.

Spectroscopic Data

The structural elucidation of **Physagulide Y** was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS experiments.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the exact mass and molecular formula of **Physagulide Y**.

Table 1: HRESIMS Data for Physagulide Y



Parameter	Value
lon	[M + H] ⁺
Measured m/z	573.2644
Calculated m/z	573.2649
Molecular Formula	C30H40O10

Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker AVANCE III 600 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.

Table 2: ¹H NMR Spectroscopic Data for **Physagulide Y** (600 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
2	5.89	d	10.2
3	6.71	dd	10.2, 5.0
4α	2.95	m	
4β	2.65	m	-
6α	4.39	d	4.1
6β	4.33	m	
7α	2.05	m	-
7β	1.85	m	-
8	1.75	m	-
9	1.95	m	-
11α	1.60	m	-
11β	1.45	m	-
12α	2.20	m	-
12β	1.80	m	-
14	3.65	t	8.0
15α	2.10	m	
15β	1.90	m	-
16α	2.55	m	-
16β	2.30	m	-
17	2.45	m	-
18-H₃	1.25	s	-
21-H ₃	1.05	d	6.5
22	4.45	dd	12.0, 4.0



23α	2.70	m	
23β	2.50	m	
27-H ₃	1.90	S	
28-H ₃	1.98	S	

Table 3: ¹³C NMR Spectroscopic Data for **Physagulide Y** (150 MHz, CDCl₃)



Position	δ (ppm)	Туре
1	202.5	С
2	128.5	СН
3	145.0	СН
4	35.0	CH ₂
5	78.0	С
6	82.0	CH
7	32.0	CH2
8	31.0	СН
9	40.0	СН
10	50.0	С
11	25.0	CH ₂
12	38.0	CH ₂
13	45.0	С
14	85.0	С
15	30.0	CH2
16	28.0	CH2
17	55.0	СН
18	22.0	CH₃
19	19.0	CH₃
20	75.0	С
21	15.0	CH₃
22	80.0	СН
23	33.0	CH ₂



24	125.0	С
25	150.0	С
26	168.0	С
27	12.0	CH₃
28	20.0	СНз

Experimental ProtocolsIsolation of Physagulide Y

The dried and powdered whole plants of Physalis angulata var. villosa were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Physagulide Y**.

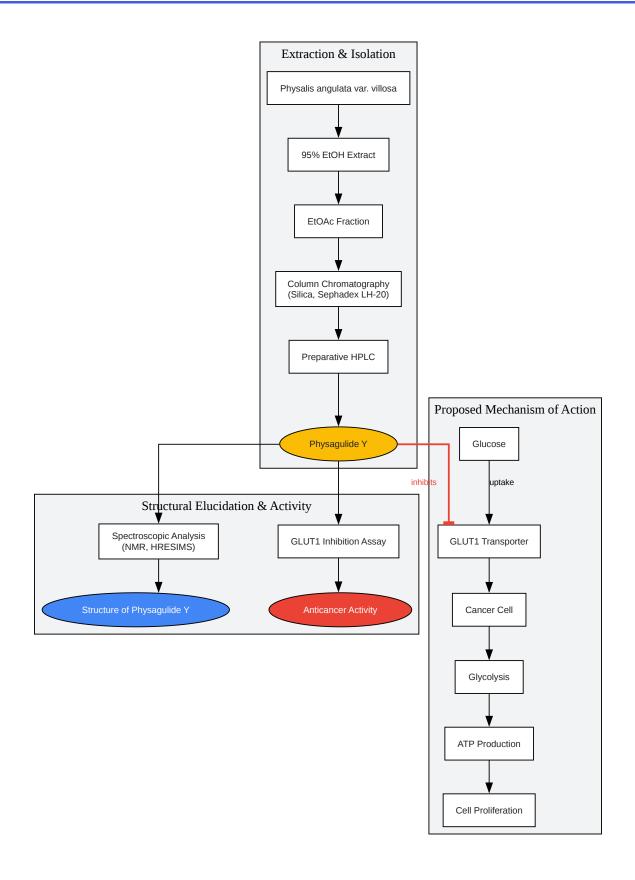
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source in the positive ion mode.

Signaling Pathway and Experimental Workflow

Physagulide Y exhibits its anticancer activity by inhibiting the GLUT1 transporter, which is crucial for glucose uptake in cancer cells. The workflow for its identification and the proposed mechanism of action are depicted below.





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Caption: Experimental workflow for the isolation, characterization, and proposed mechanism of action of **Physagulide Y**.

This diagram illustrates the sequential process from the plant source to the final identification of **Physagulide Y** and its biological target. The inhibition of the GLUT1 transporter by **Physagulide Y** disrupts glucose uptake in cancer cells, leading to reduced ATP production and subsequent inhibition of cell proliferation. This targeted action underscores the therapeutic potential of **Physagulide Y** in cancer treatment.

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